3-ethyl-2-[(E)-2-pyridin-3-ylethenyl]quinazolin-4-one
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Overview
Description
3-ethyl-2-[(E)-2-pyridin-3-ylethenyl]quinazolin-4-one is a quinazoline derivative, a class of compounds known for their diverse biological activities. This compound features a quinazolinone core with an ethyl group at the 3-position and a pyridin-3-ylethenyl group at the 2-position. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2-[(E)-2-pyridin-3-ylethenyl]quinazolin-4-one can be achieved through several methods. One common approach involves the condensation of 2-aminobenzonitrile with 3-phenyl cinnamoyl chloride, followed by cyclization to form the quinazolinone core .
Industrial Production Methods
Industrial production of quinazoline derivatives often employs metal-catalyzed reactions, microwave-assisted synthesis, and phase-transfer catalysis to enhance yield and efficiency . These methods allow for scalable production while maintaining the desired chemical properties of the compound.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-2-[(E)-2-pyridin-3-ylethenyl]quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline core, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
3-ethyl-2-[(E)-2-pyridin-3-ylethenyl]quinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinazoline derivatives.
Biology: Studied for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-ethyl-2-[(E)-2-pyridin-3-ylethenyl]quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . Additionally, it may modulate inflammatory pathways by inhibiting key signaling molecules.
Comparison with Similar Compounds
Similar Compounds
2-styryl-4(3H)-quinazolinone: Similar structure with a styryl group instead of a pyridin-3-ylethenyl group.
3-phenyl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one: Contains a thioxo group at the 2-position.
Uniqueness
3-ethyl-2-[(E)-2-pyridin-3-ylethenyl]quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline derivatives. Its combination of an ethyl group and a pyridin-3-ylethenyl group enhances its potential as a therapeutic agent.
Properties
IUPAC Name |
3-ethyl-2-[(E)-2-pyridin-3-ylethenyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-2-20-16(10-9-13-6-5-11-18-12-13)19-15-8-4-3-7-14(15)17(20)21/h3-12H,2H2,1H3/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAUZTRXBADWHL-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=CC=CC=C2C1=O)C=CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=NC2=CC=CC=C2C1=O)/C=C/C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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